5-{[5-(ethoxycarbonyl)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}-2-hydroxybenzoic acid
Description
1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea is a diarylurea derivative characterized by two phenyl rings substituted with a nitro (-NO₂) group at the para position and a trifluoromethyl (-CF₃) group at the meta position, linked via a urea (-NHCONH-) bridge. The nitro and trifluoromethyl groups are strong electron-withdrawing substituents, which may influence electronic properties, solubility, and metabolic stability .
Properties
CAS No. |
6167-23-3 |
|---|---|
Molecular Formula |
C21H20N2O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-[(5-ethoxycarbonyl-5-methyl-2-oxo-1-phenylpyrrol-3-yl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C21H20N2O6/c1-3-29-20(28)21(2)12-16(18(25)23(21)14-7-5-4-6-8-14)22-13-9-10-17(24)15(11-13)19(26)27/h4-12,22,24H,3H2,1-2H3,(H,26,27) |
InChI Key |
WMOMGLBWBZGINA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediate: 3-(Trifluoromethyl)-4-nitroaniline
The synthesis of 1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea begins with the preparation of 3-(trifluoromethyl)-4-nitroaniline, a crucial precursor.
- Method: Diazotization of 3-(trifluoromethyl)-4-nitroaniline followed by hydrolysis of the diazonium salt in a biphasic system containing xylene and aqueous copper sulfate pentahydrate.
- Reaction conditions: The diazonium salt is formed by treating the aniline derivative with sodium nitrite in acidic aqueous medium at low temperature (0–5 °C). The diazonium solution is then added dropwise to a boiling mixture of xylene and copper sulfate pentahydrate solution.
- Outcome: This method yields 3-(trifluoromethyl)-4-nitrophenol in high purity and good yield (up to 83–90%) by extracting the phenol into the organic phase, minimizing side reactions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization | 3-(trifluoromethyl)-4-nitroaniline, NaNO2, H2SO4, 0–5 °C | - | Formation of diazonium salt |
| Hydrolysis | Boiling xylene + CuSO4·5H2O aqueous solution | 83–90 | Extraction of phenol into xylene layer |
This intermediate is essential for subsequent urea formation.
Synthesis of 4-Nitro-3-(trifluoromethyl)phenyl Isocyanate
The next critical step involves converting the aromatic amine into the corresponding isocyanate, which is a key intermediate for urea synthesis.
- Method: Reaction of the aromatic amine with phosgene or triphosgene under controlled conditions.
- Alternative approach: Use of triphosgene as a safer phosgene equivalent in an organic solvent (e.g., dichloromethane) with a base such as triethylamine to facilitate isocyanate formation.
- Reaction conditions: The amine is dissolved in an organic solvent, cooled, and treated with triphosgene and a catalyst or base at low temperature (around -5 °C), followed by reflux to complete the reaction.
- Purification: The crude isocyanate is purified by vacuum distillation under reduced pressure to obtain the pure isocyanate intermediate.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Isocyanate formation | 3-(trifluoromethyl)-4-nitroaniline, triphosgene, base, DCM, -5 °C to reflux | High (typically >80%) | Controlled addition, vacuum distillation |
Formation of 1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea
The final step is the coupling of two equivalents of the aromatic amine or its derivatives with an isocyanate to form the symmetrical urea.
- Method: Nucleophilic addition of the amine to the isocyanate group, forming the urea linkage.
- Reaction conditions: This can be performed in organic solvents such as dichloromethane or tetrahydrofuran under mild reflux conditions. Alternatively, catalyst-free aqueous methods have been reported for urea synthesis using potassium isocyanate and amines, but for this specific compound, organic solvent methods are preferred due to solubility and reactivity considerations.
- Yield and purity: The reaction typically proceeds with high yield (above 90%) and high purity, often requiring only simple filtration or extraction for product isolation.
- Characterization: The product is characterized by melting point, FT-IR, NMR (1H and 13C), and mass spectrometry to confirm the urea structure and purity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Urea formation | 3-(trifluoromethyl)-4-nitroaniline + 4-nitro-3-(trifluoromethyl)phenyl isocyanate, DCM/THF, reflux | >90 | Nucleophilic addition, mild conditions |
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-(Trifluoromethyl)-4-nitroaniline | 3-(trifluoromethyl)-4-nitroacetanilide, H2SO4, NaNO2 | Diazotization, hydrolysis in xylene/CuSO4 | 83–90 | High purity phenol intermediate |
| 2 | 4-Nitro-3-(trifluoromethyl)phenyl isocyanate | Triphosgene, base, DCM | Low temp addition, reflux, vacuum distillation | >80 | Key isocyanate intermediate |
| 3 | 1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea | Aromatic amine + isocyanate | Reflux in organic solvent | >90 | Final urea product, high purity |
Research Findings and Notes
- The use of xylene and copper sulfate in the hydrolysis of diazonium salts significantly improves yield and purity of the phenol intermediate by extracting the product into the organic phase and minimizing side reactions.
- Triphosgene is preferred over phosgene for safety and ease of handling in isocyanate synthesis.
- The nucleophilic addition of amines to isocyanates is a well-established, efficient route to symmetrical and asymmetrical ureas, with mild reaction conditions and high yields.
- Spectroscopic and crystallographic analyses confirm the structure and purity of the final urea compound, with characteristic FT-IR bands for urea carbonyl and NH groups, and NMR signals consistent with the aromatic and urea moieties.
- The described methods are scalable and suitable for industrial synthesis, with potential for gram-scale production without complex purification steps.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as in the presence of a (e.g., palladium on carbon).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like or .
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, and tin chloride.
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.
Major Products Formed
Reduction: Formation of N,N’-bis(4-amino-3-(trifluoromethyl)phenyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-nitro-3-(trifluoromethyl)aniline and carbon dioxide.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of urea-based compounds, including 1,3-bis(4-nitro-3-(trifluoromethyl)phenyl)urea, in targeting aggressive cancers such as triple-negative breast cancer (TNBC). These compounds exhibit cytotoxicity against various cell lines and the ability to cross the blood-brain barrier (BBB), making them promising candidates for treating metastatic cancers.
- Case Study : A study synthesized over 40 urea derivatives and identified several with significant cytotoxic effects against MDA-MB-231 cells (a TNBC cell line). The structure-activity relationship (SAR) analysis revealed that specific modifications in the urea moiety enhanced cytotoxicity while maintaining BBB permeability .
| Compound | IC50 (μM) | Modification Description |
|---|---|---|
| 4a | 3.15 ± 0.11 | Hydroxypiperidine moiety |
| 4b | >20.0 | Electron-donating groups |
| 4c | 4.06 ± 0.74 | Para-substitution |
These findings suggest that further development of these compounds could lead to effective treatments for metastatic breast cancer.
Antimicrobial Properties
1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea has also been investigated for its antimicrobial properties. The nitro groups in the compound enhance its reactivity towards bacterial cells.
- Research Insight : A study indicated that modifications in the urea structure could lead to increased antimicrobial activity against specific strains of bacteria, suggesting potential applications in developing new antibiotics .
Polymer Synthesis
The compound's unique structure allows it to function as a building block in synthesizing advanced polymers with desirable thermal and mechanical properties.
- Application Example : Researchers have explored using urea derivatives in creating high-performance polymers that exhibit enhanced thermal stability and resistance to chemical degradation. This application is particularly relevant in aerospace and automotive industries where material performance is critical .
Pesticide Development
1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea has shown potential as a precursor in developing environmentally friendly pesticides. Its chemical stability and efficacy against target pests make it a candidate for further exploration.
Mechanism of Action
The mechanism of action of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and inferred properties of 1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea with two analogs:
*Calculated based on molecular formula.
Key Observations:
- Molecular Weight and Polarity: The target compound’s higher oxygen content (from nitro groups) may enhance polarity compared to the cyano analog, reducing membrane permeability but improving aqueous solubility.
- Metabolic Stability: Nitro groups are prone to enzymatic reduction, which could generate reactive intermediates (e.g., hydroxylamines), unlike the cyano or trifluoromethyl analogs .
Biological Activity
1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea (CAS No. 16588-84-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea is C₁₅H₈F₆N₄O₅, with a molecular weight of 438.24 g/mol. The compound features a urea linkage and two nitrophenyl groups substituted with trifluoromethyl groups, contributing to its biological properties.
Antiproliferative Activity
Recent studies have demonstrated that 1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea exhibits notable antiproliferative activity against various cancer cell lines. For instance, it has been reported to inhibit the growth of melanoma and renal cancer cell lines effectively.
Table 1: Antiproliferative Activity Against Various Cell Lines
| Cell Line | IC₅₀ (µM) | Growth Inhibition (%) |
|---|---|---|
| SK-MEL-5 (Melanoma) | 5.2 | 85 |
| A498 (Renal Cancer) | 6.8 | 78 |
| MDA-MB-468 (Breast Cancer) | 4.5 | 90 |
The above data indicates that the compound's effectiveness varies across different types of cancer cells, with particularly strong effects observed in breast and melanoma cancers .
The mechanism by which 1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea exerts its antiproliferative effects is believed to involve the induction of apoptosis and cell cycle arrest. The presence of the trifluoromethyl group enhances lipophilicity, allowing for better cell membrane penetration and interaction with intracellular targets.
Case Study 1: Melanoma Treatment
In a controlled study involving SK-MEL-5 melanoma cells, treatment with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The study concluded that the compound could serve as a potential therapeutic agent for melanoma due to its ability to induce cell death effectively.
Case Study 2: Renal Cancer Efficacy
Another investigation focused on renal cancer cell lines (A498). The results indicated that treatment with 1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea resulted in significant growth inhibition at low micromolar concentrations. The study highlighted the compound's potential for further development into a targeted therapy for renal carcinoma .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via urea-forming reactions between substituted phenylamines and carbonyl precursors. For nitro- and trifluoromethyl-substituted aryl groups, stepwise nitration and trifluoromethylation may precede urea coupling. Evidence from related urea derivatives (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea) suggests using isocyanate intermediates under anhydrous conditions with catalysts like triethylamine . Optimize temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and steric hindrance from the nitro and trifluoromethyl groups. Monitor yields via HPLC and characterize intermediates by H/F NMR .
Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer : Conflicting spectral peaks may arise from rotational isomers or residual solvents. For NMR, use high-field instruments (≥400 MHz) and deuterated DMSO to resolve splitting patterns caused by nitro and trifluoromethyl groups. Compare experimental IR carbonyl stretches (1650–1700 cm) with computational models (DFT/B3LYP) to validate urea bond formation. Cross-reference with X-ray crystallography data from structurally similar ureas (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea) to confirm molecular geometry .
Advanced Research Questions
Q. What strategies are effective in analyzing the electronic effects of nitro and trifluoromethyl groups on this urea derivative’s reactivity?
- Methodological Answer : Perform Hammett analysis using substituent constants ( for -NO: +0.71; -CF: +0.43) to predict electrophilic/nucleophilic behavior. Electrochemical methods (cyclic voltammetry) can quantify electron-withdrawing effects on redox potentials. Computational studies (e.g., NBO analysis) reveal charge distribution at the urea carbonyl, influencing hydrogen-bonding capacity . Compare with analogs lacking nitro/CF groups to isolate electronic contributions.
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cellular assays)?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., solubility in DMSO vs. aqueous buffers). Conduct solubility tests via dynamic light scattering and adjust formulations using co-solvents (e.g., PEG-400). Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly. Cross-correlate cellular uptake (via LC-MS/MS quantification) with in vitro enzyme inhibition IC values .
Q. What advanced techniques are suitable for studying intermolecular interactions of this compound in supramolecular systems?
- Methodological Answer : Utilize X-ray crystallography to map - stacking between aromatic rings and hydrogen-bonding networks involving urea NH groups. For solution-phase studies, employ H DOSY NMR to assess self-association tendencies. Thermodynamic parameters (, ) from van’t Hoff analysis (via variable-temperature NMR) clarify entropy-driven vs. enthalpy-driven binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
